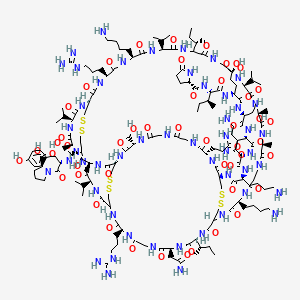

AmmTX3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

KV4 channel blocker. Blocks A-type K+ current (ISA) in mouse cerebellar granule neurons. The accessory dipeptidyl peptidase-like proteins (DPP) 6 and 10 are required for blockade.

Applications De Recherche Scientifique

1. Role in Neurological Disorders

AmmTX3, a toxin derived from the scorpion Androctonus mauretanicus, has been identified as a specific blocker of Kv4 channels. These channels are significant in the central nervous system (CNS), contributing to A-type K+ currents which play a crucial role in dendritic integration and neural plasticity. This aspect of AmmTX3 makes it a valuable tool for investigating physiological roles and diseases associated with A-type K+ currents in the CNS (Maffie et al., 2013).

2. Chemical Synthesis and Structural Analysis

The chemical synthesis of AmmTX3 using native chemical ligation strategy has been successfully accomplished. This synthesis aids in better understanding its structure and biological activity. The 3D structure, determined by nuclear magnetic resonance spectroscopy, reveals the CSαβ structural motif common in scorpion toxins. Such synthetic accessibility of AmmTX3 opens new avenues for research in neurological disorders (Zoukimian et al., 2019).

3. In Vitro and In Vivo Cardiac Studies

AmmTX3's effect on cardiac voltage-gated potassium channel Kv4.2 has been studied both in vitro and in vivo. Kv4.2 is crucial for the cardiac transient outward potassium current (Ito1), instrumental in the repolarisation phase of the cardiac action potential. The synthesized AmmTX3 (AmmTx3-NCL) showed similar biological activity to the native toxin, indicating its potential as a Kv4.2 channel inhibitor. This property of AmmTX3 could provide insights into the role of Ito1 in cardiac electrophysiology, making it a promising candidate for exploring cardiac disorders (Nicolas et al., 2019).

Propriétés

Nom du produit |

AmmTX3 |

|---|---|

Formule moléculaire |

C158H262N50O48S6 |

Poids moléculaire |

3822.47 |

Nom IUPAC |

(2S)-1-[(2S)-2-[[(1R,4S,7R,12R,15S,18S,21S,24S,30S,33S,36S,42S,45R,50R,53S,62S,65R,72S,78S,81S,86S,89S,92S)-50-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-4-carboxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-18,42-bis(4-aminobutyl)-78-(2-amino-2-oxoethyl)-53-(3-amino-3-oxopropyl)-24,81-bis[(2S)-butan-2-yl]-15,72-bis(3-carbamimidamidopropyl)-62,89-bis(hydroxymethyl)-33,36,86-trimethyl-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,71,74,77,80,83,84,87,90,93-heptacosaoxo-4,21,30,92-tetra(propan-2-yl)-9,10,47,48,67,68-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,70,73,76,79,82,85,88,91,94-heptacosazatricyclo[43.24.14.1112,65]tetranonacontane-7-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C158H262N50O48S6/c1-19-77(12)121-147(246)176-64-115(221)200-117(73(4)5)148(247)179-81(16)126(225)177-80(15)125(224)173-62-113(219)181-86(33-22-26-50-159)130(229)196-105-72-262-258-68-101(194-134(233)89(35-24-28-52-161)184-132(231)88(34-23-27-51-160)186-138(237)96(59-109(165)215)191-154(253)124(83(18)211)207-137(236)94(46-49-116(222)223)189-152(251)122(78(13)20-2)204-136(235)93-45-48-110(216)180-93)142(241)188-92(44-47-107(163)213)128(227)174-60-111(217)172-61-112(218)183-98(65-209)139(238)197-100-67-257-261-71-104(195-131(230)87(37-30-54-170-157(166)167)182-114(220)63-175-129(228)95(58-108(164)214)190-153(252)123(79(14)21-3)205-146(105)245)145(244)203-119(75(8)9)150(249)199-103(144(243)192-97(57-84-40-42-85(212)43-41-84)155(254)208-56-32-39-106(208)156(255)256)70-260-259-69-102(198-149(248)118(74(6)7)202-140(239)99(66-210)193-127(226)82(17)178-141(100)240)143(242)187-91(38-31-55-171-158(168)169)133(232)185-90(36-25-29-53-162)135(234)201-120(76(10)11)151(250)206-121/h40-43,73-83,86-106,117-124,209-212H,19-39,44-72,159-162H2,1-18H3,(H2,163,213)(H2,164,214)(H2,165,215)(H,172,217)(H,173,224)(H,174,227)(H,175,228)(H,176,246)(H,177,225)(H,178,240)(H,179,247)(H,180,216)(H,181,219)(H,182,220)(H,183,218)(H,184,231)(H,185,232)(H,186,237)(H,187,242)(H,188,241)(H,189,251)(H,190,252)(H,191,253)(H,192,243)(H,193,226)(H,194,233)(H,195,230)(H,196,229)(H,197,238)(H,198,248)(H,199,249)(H,200,221)(H,201,234)(H,202,239)(H,203,244)(H,204,235)(H,205,245)(H,206,250)(H,207,236)(H,222,223)(H,255,256)(H4,166,167,170)(H4,168,169,171)/t77-,78-,79-,80-,81-,82-,83+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,117-,118-,119-,120-,121-,122-,123-,124-/m0/s1 |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC2=O)C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N3)CO)CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C6CCC(=O)N6)C(=O)N1)CCCCN)C)C)C(C)C)C(C)CC)C(C)C)CCCCN)CCCNC(=N)N)C(C)C)CO)C)CCCNC(=N)N)CC(=O)N |

Apparence |

white lyophilized solidPurity rate: > 98%AA sequence: Pyr-Ile-Glu-Thr-Asn-Lys-Lys-Cys8-Gln-Gly-Gly-Ser-Cys13-Ala-Ser-Val-Cys17-Arg-Lys-Val-Ile-Gly-Val-Ala-Ala-Gly-Lys-Cys28-Ile-Asn-Gly-Arg-Cys33-Val-Cys35-Tyr-Pro-OHDisulfide bonds: Cys8-Cys28, Cys13-Cys33 and Cys17-Cys35Length (aa): 37 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.